molecular formula C12H11N3O3 B4302382 2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No. B4302382
M. Wt: 245.23 g/mol
InChI Key: UTXWASRJXOSPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as BOX, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BOX is a bicyclic compound that contains a benzotriazole ring and a dioxabicyclooctane ring system.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. This compound has a unique structure that allows it to form stable complexes with metal ions, which makes it useful as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not mutagenic or genotoxic. This compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one in lab experiments is its stability and low toxicity. This compound is also easy to synthesize and purify. However, one limitation of using this compound is its cost, as it is a relatively expensive compound.

Future Directions

There are several future directions for research on 2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one. One potential application is its use as a drug delivery system, as mentioned earlier. Further research is needed to determine the effectiveness of this compound as a drug delivery system and to optimize its properties for this application. Additionally, this compound could be studied for its potential use as a catalyst in organic reactions. Finally, the biochemical and physiological effects of this compound could be further studied to determine its potential as a therapeutic agent.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has found applications in various fields of science, including material science, organic chemistry, and biochemistry. This compound is used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed coupling reactions. This compound is also used as a stabilizer for plastic materials, such as PVC. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to encapsulate drugs.

properties

IUPAC Name

2-(benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10-5-9(11-6-17-12(10)18-11)15-8-4-2-1-3-7(8)13-14-15/h1-4,9,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXWASRJXOSPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

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